methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that features a unique combination of indole, thiazolidine, and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the nitrobenzyl group. The final step involves the formation of the thiazolidine ring and the esterification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole and thiazolidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings.
Scientific Research Applications
Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The indole and thiazolidine rings can interact with enzymes and receptors, modulating their activity. The nitrobenzyl group can undergo redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazolidine Derivatives: Compounds like thiazolidinediones are known for their antidiabetic properties and share the thiazolidine ring structure.
Nitrobenzyl Derivatives: Compounds like 4-nitrobenzyl chloride are used in various chemical syntheses and share the nitrobenzyl group.
Uniqueness
Methyl 2-[(5E)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6S/c1-14(22(28)32-2)25-21(27)20(33-23(25)29)11-16-13-24(19-6-4-3-5-18(16)19)12-15-7-9-17(10-8-15)26(30)31/h3-11,13-14H,12H2,1-2H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPULVLIYYVRJHX-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)[N+](=O)[O-])/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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